1-(4-Chlorobenzyl)-3-ethyl-1-(pyridin-2-ylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorobenzyl)-N’-ethyl-N-(2-pyridylmethyl)thiourea is a thiourea derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiourea core substituted with a 4-chlorobenzyl group, an ethyl group, and a 2-pyridylmethyl group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-N’-ethyl-N-(2-pyridylmethyl)thiourea typically involves the reaction of 4-chlorobenzyl isothiocyanate with N-ethyl-N-(2-pyridylmethyl)amine. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for N-(4-chlorobenzyl)-N’-ethyl-N-(2-pyridylmethyl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure efficient and cost-effective production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorobenzyl)-N’-ethyl-N-(2-pyridylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-(4-Chlorobenzyl)-N’-ethyl-N-(2-pyridylmethyl)thiourea has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-N’-ethyl-N-(2-pyridylmethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound’s thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing various biological and chemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N’-ethyl-N-(2-pyridylmethyl)thiourea: Similar structure but lacks the 4-chloro substituent on the benzyl group.
N-(4-Methylbenzyl)-N’-ethyl-N-(2-pyridylmethyl)thiourea: Similar structure but has a methyl group instead of a chloro group on the benzyl ring.
N-(4-Chlorobenzyl)-N’-methyl-N-(2-pyridylmethyl)thiourea: Similar structure but has a methyl group instead of an ethyl group.
Uniqueness
N-(4-Chlorobenzyl)-N’-ethyl-N-(2-pyridylmethyl)thiourea is unique due to the presence of the 4-chloro substituent on the benzyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interactions with specific molecular targets and pathways, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H18ClN3S |
---|---|
Molecular Weight |
319.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-ethyl-1-(pyridin-2-ylmethyl)thiourea |
InChI |
InChI=1S/C16H18ClN3S/c1-2-18-16(21)20(12-15-5-3-4-10-19-15)11-13-6-8-14(17)9-7-13/h3-10H,2,11-12H2,1H3,(H,18,21) |
InChI Key |
DQCLSVIRKBFUHW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)N(CC1=CC=C(C=C1)Cl)CC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.